1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one
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Overview
Description
1-(10H-Phenothiazin-10-yl)-2-phenylbutan-1-one is a compound that belongs to the phenothiazine family, which is known for its diverse biological activities. . This compound, with its unique structure, offers a range of possibilities for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from phenothiazine. One common synthetic route includes the following steps :
Formation of Phenothiazine Derivative: Phenothiazine is reacted with an appropriate aldehyde or ketone to form a phenothiazine derivative.
Addition of Phenyl Group: The phenothiazine derivative is then reacted with a phenyl-containing reagent to introduce the phenyl group at the desired position.
Final Coupling: The intermediate product is coupled with a butanone derivative under specific reaction conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(10H-Phenothiazin-10-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(10H-Phenothiazin-10-yl)-2-phenylbutan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one involves its interaction with various molecular targets and pathways:
Dopamine Receptors: It binds to dopamine receptors, inhibiting their activity and leading to antipsychotic effects.
Oxidative Stress Pathways: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Cell Cycle Arrest: In cancer cells, it induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
1-(10H-Phenothiazin-10-yl)-2-phenylbutan-1-one can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a similar structure but different functional groups, leading to varied pharmacological effects.
Profenamine: Used in the treatment of Parkinson’s disease, profenamine has distinct anticholinergic properties compared to this compound.
Properties
Molecular Formula |
C22H19NOS |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-phenylbutan-1-one |
InChI |
InChI=1S/C22H19NOS/c1-2-17(16-10-4-3-5-11-16)22(24)23-18-12-6-8-14-20(18)25-21-15-9-7-13-19(21)23/h3-15,17H,2H2,1H3 |
InChI Key |
LASZSIUHSRRUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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